

## Dealing with autofluorescence in tissue samples when using Fluorescent brightener 71

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## Technical Support Center: Managing Autofluorescence in Tissue Samples

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting autofluorescence in tissue samples, with a special focus on challenges arising when using UV-excited blue fluorescent dyes like **Fluorescent Brightener 71**.

## Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

A1: Autofluorescence is the natural emission of light by biological structures or molecules within a tissue sample when excited by a light source.[1][2][3] This intrinsic fluorescence is not caused by any specific fluorescent dye or label you have added and can be a significant source of background noise in fluorescence microscopy.[3]

Q2: What causes autofluorescence in tissue samples?

A2: Autofluorescence originates from several sources:

• Endogenous Fluorophores: Tissues contain naturally fluorescent molecules. Common examples include collagen, elastin, flavins (FAD), and nicotinamides (NADH).[1][4][5][6]
Aged tissues often accumulate highly fluorescent pigment granules called lipofuscin.[1][3][7]



- Fixation: Aldehyde fixatives like formaldehyde (formalin) and glutaraldehyde are a major cause of autofluorescence.[8][9] They react with proteins and other molecules to create fluorescent crosslinks.[1][10] Glutaraldehyde typically induces more autofluorescence than formaldehyde.[8][11]
- Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence and can be problematic if not removed from the tissue.[3][4][12]
- Sample Handling: Heating and dehydration during sample preparation can also increase autofluorescence.[6][13][12]

Q3: Why is autofluorescence a problem when using **Fluorescent Brightener 71**?

A3: **Fluorescent Brightener 71** has an excitation maximum around 349 nm and an emission maximum at 442 nm, placing it in the blue region of the spectrum.[14][15] This spectral range significantly overlaps with the natural fluorescence of common endogenous molecules like collagen (emits ~300-450 nm) and NADH (emits ~440-470 nm).[2][5] This overlap makes it difficult to distinguish the specific signal from your brightener from the tissue's own background fluorescence, potentially leading to false positives or obscured results.[7][16][17][18]

## **Troubleshooting Guide**

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My unstained control tissue is brightly fluorescent, especially in the blue/green channels.

- Possible Cause: High levels of endogenous fluorophores (e.g., collagen, NADH) or fixationinduced fluorescence.
- Solution Workflow:
  - Identify the Source: Review your tissue type and fixation protocol. Fibrous tissues are rich
    in collagen and elastin. If you used glutaraldehyde or a long formalin fixation, that is a
    likely cause.



- Chemical Quenching: For aldehyde-induced fluorescence, treatment with a chemical reducing agent like Sodium Borohydride is a common first step.[2][5][12][19] For broadspectrum autofluorescence, especially from lipofuscin, Sudan Black B is effective, though it can introduce its own signal in the far-red.[7][12]
- Use a Commercial Kit: Consider using a dedicated autofluorescence quenching kit.
   Reagents like TrueVIEW™ are designed to reduce autofluorescence from fixation and structural components like collagen,[12][20][21] while reagents like TrueBlack® are optimized for quenching lipofuscin.[7][18][22]
- Spectral Solution: If possible, switch your specific antibody-conjugated fluorophore to one
  that emits in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5), as
  endogenous autofluorescence is weakest in this range.[4][5][7][12]

Problem 2: The signal from my **Fluorescent Brightener 71** is weak and the background is high.

- Possible Cause: The autofluorescence signal is overwhelming the specific stain.
- Solution Workflow:
  - Optimize Staining: Ensure your staining protocol for Fluorescent Brightener 71 is optimized. Check concentration and incubation time.
  - Implement Pre-Staining Quenching: Before applying the brightener, use a quenching protocol. Photobleaching can be an effective, chemical-free method to reduce background.
     [23] Alternatively, a Sodium Borohydride treatment can be performed after fixation and before staining.
  - Try a Different Counterstain: If autofluorescence in the blue channel cannot be sufficiently reduced, consider using a nuclear counterstain in a different spectral range, such as a farred option like RedDot™2.[24]

Problem 3: After using Sudan Black B, I see high background in my far-red (Cy5) channel.

Possible Cause: Sudan Black B itself fluoresces in the red and far-red channels.[7][12]



#### Solution:

- Use an Alternative Quencher: Switch to a different quenching agent that does not have this issue, such as a commercial kit (e.g., TrueVIEW™) or Sodium Borohydride.
- Use TrueBlack®: If quenching lipofuscin is the primary goal, use TrueBlack®, which was developed as an improvement to Sudan Black B and has minimal background fluorescence in the red channels.[7]

### **Experimental Protocols & Methodologies**

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective at reducing autofluorescence caused by aldehyde fixatives.[2][16]

#### Materials:

- Sodium Borohydride (NaBH<sub>4</sub>)
- Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

#### Procedure:

- Following fixation and washing, rehydrate your tissue sections as required.
- Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in ice-cold PBS or TBS. For example, add 10 mg of NaBH<sub>4</sub> to 10 mL of buffer. Caution: Handle NaBH<sub>4</sub> with care in a fume hood; it will fizz upon dissolution.
- Incubate the tissue sections in the NaBH<sub>4</sub> solution. A typical starting point is 3 incubations
  of 10 minutes each.
- Wash the sections thoroughly three times with PBS or TBS for 5 minutes each to remove all traces of the reducing agent.
- Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence

### Troubleshooting & Optimization





This method is particularly effective for reducing autofluorescence from lipofuscin granules.[7] [12]

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|---|---|----|----|----|----|

- Sudan Black B (SBB) powder
- 70% Ethanol
- PBS

#### Procedure:

- Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
- $\circ\,$  Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Mix well and filter through a 0.2  $\mu m$  filter to remove undissolved particles.
- Incubate the stained tissue sections in the SBB solution for 5-10 minutes at room temperature in the dark.
- Briefly rinse the sections with 70% ethanol to remove excess SBB.
- Wash thoroughly in PBS.
- Mount the coverslips with an aqueous mounting medium.

Protocol 3: Photobleaching to Reduce General Autofluorescence

This technique uses light to destroy fluorescent molecules before staining.[23]

#### Materials:

- Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp) or a dedicated photobleaching device.
- Procedure:



- Prepare your deparaffinized and rehydrated tissue sections on slides.
- Place the slide on the microscope stage.
- Expose the tissue to intense light from the microscope's lamp for a period ranging from 15 minutes to several hours.[23] The optimal time must be determined empirically. Start with a shorter duration and check the autofluorescence level on an unstained control slide.
- It is often beneficial to irradiate through filter cubes commonly used for FITC or DAPI.
- After photobleaching, proceed with your standard staining protocol.

## Data Presentation: Comparison of Autofluorescence Reduction Methods



| Method                               | Target<br>Autofluorescence<br>Source           | Advantages   | Disadvantages/Con<br>siderations  |
|--------------------------------------|--|--|---|
| Sodium Borohydride                   | Aldehyde Fixation[2] [16]                      | Simple, inexpensive chemical treatment.  | Can have variable effects; may damage some epitopes.[12]  |
| Sudan Black B (SBB)                  | Lipofuscin, Lipids[7]                          | Very effective for quenching lipofuscin. [7]   | Can form precipitates; introduces background in far-red channels.[7][12]                                      |
| Photobleaching                       | General Endogenous<br>Fluorophores             | No chemical reagents<br>needed; preserves<br>tissue structure well.                  | Can be time-<br>consuming;<br>effectiveness varies<br>by tissue type; may<br>damage some<br>antigens.[23][24] |
| Commercial Kits (e.g.,<br>TrueVIEW™) | Fixation, Collagen, Elastin, RBCs[12][20] [21] | Broadly effective,<br>quick protocol (often <<br>5 mins), optimized.<br>[21]         | Higher cost compared to basic chemical methods.   |
| Commercial Kits (e.g., TrueBlack®)   | Lipofuscin[7][18]                              | Specifically designed<br>for lipofuscin; less far-<br>red background than<br>SBB.[7] | Higher cost; may<br>slightly quench<br>specific fluorophore<br>signal.  |
| Spectral Selection                   | All Sources                                    | Avoids chemical/physical manipulation of the tissue.                                 | Requires use of far-<br>red/NIR fluorophores<br>and appropriate<br>imaging equipment.[4]<br>[5]               |

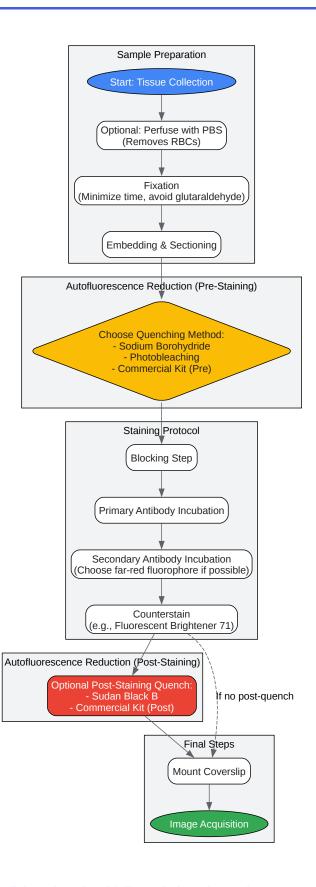
# Reference Data: Common Endogenous Fluorophores



| Fluorophore   | Typical Excitation<br>Max (nm) | Typical Emission<br>Max (nm)      | Common Location /<br>Source                         |
|---------------|--------------------------------|-----------------------------------|---|
| Collagen      | ~340-400                       | ~400-450                          | Extracellular matrix, connective tissue[5]          |
| Elastin       | ~350-450                       | ~420-520                          | Extracellular matrix (e.g., blood vessels, skin)[1] |
| NADH          | ~340-360                       | ~440-470                          | Mitochondria,<br>cytoplasm[2][6]                    |
| Flavins (FAD) | ~380-490                       | ~520-560                          | Mitochondria[1][6]                                  |
| Lipofuscin    | Broad (UV to Green)            | Broad (Green to Red,<br>~460-670) | Lysosomes in aged cells (neurons, muscle)[1][11]    |

## **Visualizations: Workflows and Logic Diagrams**

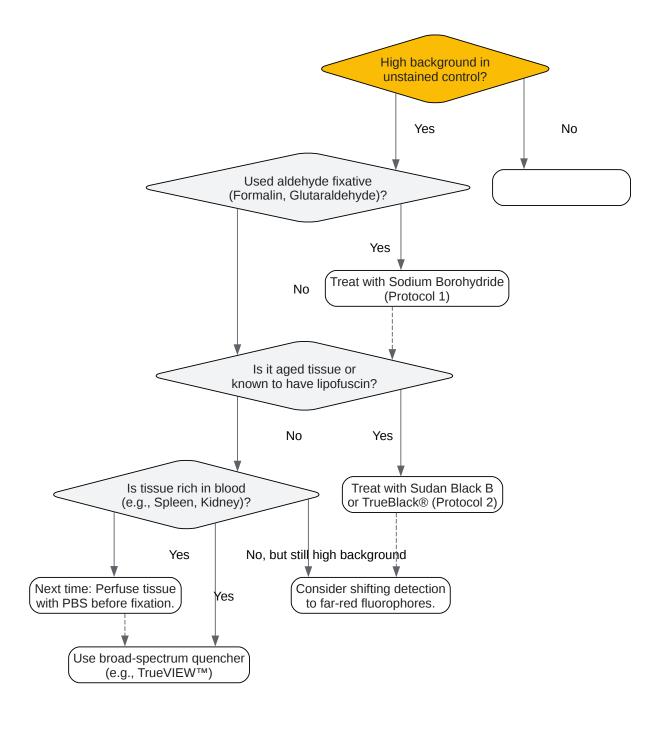




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Caption: General experimental workflow for immunofluorescence, highlighting key stages for considering and mitigating autofluorescence.





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Caption: Troubleshooting decision tree to select an appropriate method for reducing autofluorescence based on its likely source.

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